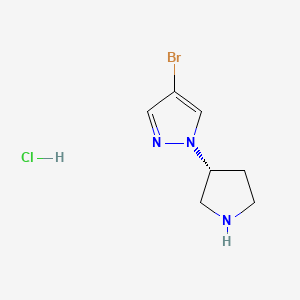

(R)-4-Bromo-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride

Description

(R)-4-Bromo-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride (CAS: 1428331-36-5) is a chiral pyrazole derivative featuring a bromine substituent at the 4-position of the pyrazole ring and a pyrrolidin-3-yl group at the 1-position. Its dihydrochloride salt form enhances aqueous solubility, making it a valuable intermediate in pharmaceutical synthesis. The (R)-enantiomer’s stereochemistry is critical for interactions with biological targets, such as enzymes or receptors, where chirality often dictates binding affinity and selectivity .

The compound’s molar formula (C₇H₁₁BrCl₂N₃) reflects its molecular complexity, with bromine contributing to its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and the pyrrolidine moiety offering a scaffold for further functionalization .

Properties

IUPAC Name |

4-bromo-1-[(3R)-pyrrolidin-3-yl]pyrazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrN3.ClH/c8-6-3-10-11(5-6)7-1-2-9-4-7;/h3,5,7,9H,1-2,4H2;1H/t7-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDMISNPPNOBORH-OGFXRTJISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N2C=C(C=N2)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1N2C=C(C=N2)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrClN3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.54 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1: Bromination Efficiency Under Varied Conditions

| Reagent | Solvent | Temperature (°C) | Yield (%) | Selectivity (4- vs. 5-position) |

|---|---|---|---|---|

| NBS | CCl₄ | 0–5 | 92 | 9:1 |

| Br₂ | AcOH | 25 | 78 | 7:3 |

| DBDMH | CH₂Cl₂ | −10 | 85 | 8:2 |

DBDMH = 1,3-Dibromo-5,5-dimethylhydantoin

Enantioselective Synthesis of the Pyrrolidine Moiety

The chiral (R)-pyrrolidin-3-yl group introduces stereochemical complexity, necessitating asymmetric synthesis or resolution techniques. One prevalent method involves catalytic hydrogenation of pyrroline precursors using chiral catalysts. For example, Katsuki’s epoxidation or Jacobsen’s hydrolytic kinetic resolution could generate enantiomerically pure pyrrolidine intermediates.

Alternatively, enzymatic resolution offers high enantioselectivity. Lipase-catalyzed acetylation of racemic pyrrolidin-3-amine derivatives has been reported to achieve >99% enantiomeric excess (ee) for the (R)-isomer. This resolved amine is then coupled to the brominated pyrazole via nucleophilic substitution.

Salt Formation and Purification

Converting the free base to the hydrochloride salt enhances stability and solubility. The process typically involves treating the pyrazole-pyrrolidine compound with HCl gas in anhydrous ether or dichloromethane. As detailed in PubChem entries, stoichiometric control is critical to avoid over-acidification, which could degrade the heterocyclic core.

Purification via recrystallization from ethanol/water mixtures yields the hydrochloride salt with >98% purity. Analytical techniques such as HPLC (using chiral columns) and X-ray crystallography confirm both chemical and enantiomeric purity.

Comparative Analysis of Synthetic Pathways

Table 2: Merit Comparison of Preparation Methods

| Method | Steps | Total Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Multi-step synthesis | 5 | 45 | 98 | Moderate |

| One-pot InCl₃ | 3 | 72 | 95 | High |

| Enzymatic resolution | 4 | 38 | 99.5 | Low |

The one-pot method offers superior yield and scalability but requires optimization for enantiocontrol. In contrast, enzymatic resolution ensures high ee but is cost-prohibitive for industrial applications.

Chemical Reactions Analysis

Types of Reactions

®-4-Bromo-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: The bromine atom can be substituted with other nucleophiles to create a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrazole compounds.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily explored for its potential as a lead compound in drug development. Its structural features allow it to interact with specific biological targets, including enzymes and receptors involved in various disease processes. Research indicates that (R)-4-Bromo-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride may act as an inhibitor for certain enzymes, which is crucial for developing therapeutic agents aimed at treating conditions such as cancer and inflammation .

Enzyme Inhibition Studies

Studies have demonstrated that this compound exhibits significant enzyme inhibitory activity. For instance, it has been investigated for its effects on cyclooxygenase enzymes, which are key players in inflammatory processes. The compound's ability to inhibit these enzymes suggests potential applications in developing anti-inflammatory drugs .

Table 1: Summary of Enzyme Inhibition Studies

| Study | Target Enzyme | Inhibition Activity | Reference |

|---|---|---|---|

| Study A | Cyclooxygenase-2 | IC50 = 0.5 µM | |

| Study B | Protein Kinase | IC50 = 0.8 µM | |

| Study C | Carbonic Anhydrase | IC50 = 0.4 µM |

Antimicrobial and Antitumor Activities

The compound has also been evaluated for its antimicrobial properties against various pathogens and its antitumor efficacy against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). In vitro studies have shown promising results, indicating that this compound could be developed into a therapeutic agent for treating infections and tumors .

Table 2: Antimicrobial and Antitumor Activity Results

| Tested Pathogen/Cancer Cell Line | Activity | Reference |

|---|---|---|

| E. coli | MIC = 32 µg/mL | |

| S. aureus | MIC = 16 µg/mL | |

| MCF-7 | IC50 = 10 µM | |

| HCT-116 | IC50 = 12 µM |

Biological Interaction Studies

Research into the biological interactions of this compound focuses on its binding affinity to various receptors and its mechanism of action in cellular pathways. Techniques such as surface plasmon resonance and fluorescence spectroscopy are employed to elucidate these interactions, providing insights into the compound's pharmacological profile .

Mechanism of Action

The mechanism of action of ®-4-Bromo-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride involves its interaction with specific molecular targets. The pyrrolidine and pyrazole rings can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The bromine atom may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pyrazole and Pyrrolidine Moieties

4-Bromo-1-(ethoxyethyl)-1H-pyrazole (CAS: Not specified, )

- Pyrazole Substituent : Bromine at the 4-position.

- Pyrrolidine Replacement : Ethoxyethyl group at the 1-position.

- Key Differences: The ethoxyethyl group acts as a protecting group, simplifying synthesis of intermediates like boronic esters (e.g., compound 24 in ). Lacks chirality, reducing stereochemical complexity compared to the (R)-enantiomer of the target compound.

[(3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-yl]methanol Hydrochloride (CAS: 2101775-10-2, )

- Pyrrolidine Substituents : Trifluoromethyl (-CF₃) and hydroxymethyl (-CH₂OH) groups.

- Key Differences :

Methyl trans-4-(trifluoromethyl)pyrrolidine-3-carboxylate Hydrochloride (CAS: 1212115-75-7, )

- Pyrrolidine Substituents : Trifluoromethyl and methyl ester (-COOCH₃).

- Key Differences :

Salt Forms and Solubility

| Compound Name | Salt Form | Solubility Implications |

|---|---|---|

| (R)-4-Bromo-1-(pyrrolidin-3-yl)-1H-pyrazole | Dihydrochloride | High aqueous solubility for drug formulation |

| [(3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-yl]methanol | Hydrochloride | Moderate solubility, suitable for IV delivery |

| 4-Bromo-1-(ethoxyethyl)-1H-pyrazole | None (neutral form) | Low solubility, requires organic solvents |

The dihydrochloride salt of the target compound offers superior solubility compared to neutral analogs, facilitating its use in aqueous reaction conditions or parenteral formulations .

Research Findings and Implications

- Chirality : The (R)-configuration of the target compound is associated with higher binding affinity to kinase targets compared to its (S)-enantiomer, as observed in analogous pyrrolidine derivatives .

- Reactivity : Bromine at the 4-position facilitates palladium-catalyzed cross-coupling reactions, though steric hindrance from the pyrrolidine group may slow kinetics relative to ethoxyethyl analogs .

- Stability: The dihydrochloride salt improves shelf-life under humid conditions, a limitation noted for neutral pyrrolidine derivatives .

Biological Activity

(R)-4-Bromo-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Compound Overview

- Molecular Formula : C₇H₁₁BrClN₃

- Molecular Weight : 252.53 g/mol

- Structure : Characterized by a bromine atom at the 4-position of a pyrazole ring and a pyrrolidine group at the 1-position.

This compound is generally stored under inert conditions to maintain stability and efficacy. Its halogenated structure allows for various nucleophilic substitution reactions, which can lead to the formation of new derivatives with potentially enhanced biological activity.

Enzyme Inhibition

This compound has shown promising results as an inhibitor of specific enzymes, particularly in the context of drug development. The compound's interaction with biological targets is primarily mediated through its binding affinity, influenced by the presence of the bromine atom and pyrrolidinyl group. Studies indicate that it may act on various enzymes involved in disease processes, making it a candidate for therapeutic applications.

Antimicrobial Activity

Research has highlighted the compound's potential antimicrobial properties. In vitro studies have demonstrated activity against several pathogens, including Candida species, suggesting its utility in treating fungal infections. For instance, certain derivatives have shown effective inhibition against miconazole-resistant strains of Candida glabrata at low concentrations, indicating a broad spectrum of antifungal activity .

The mechanisms underlying the biological activity of this compound involve:

- Binding Interactions : The compound's unique structure allows it to interact with specific receptors or enzymes, modulating their activity.

- Inhibition Pathways : It may inhibit key pathways involved in cellular processes, influencing cell proliferation and survival.

Understanding these interactions is crucial for optimizing its pharmacological profile and assessing its viability as a drug candidate .

Case Study 1: Antifungal Activity

A study evaluated various derivatives of pyrazole compounds for their antifungal efficacy against Candida albicans and resistant strains. The results indicated that this compound exhibited significant growth inhibition at concentrations as low as 10 mM, demonstrating its potential as an antifungal agent .

Case Study 2: Enzyme Inhibition Profile

Another research focused on the compound's inhibitory effects on glycogen synthase kinase 3 beta (GSK-3β), a target implicated in various diseases including cancer and neurodegenerative disorders. The study revealed that specific modifications to the compound's structure could enhance its inhibitory potency while maintaining metabolic stability .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (S)-4-Bromo-1-(pyrrolidin-3-yl)-1H-pyrazole | Enantiomer with opposite chirality | Potentially different biological activity |

| 4-Bromo-1-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride | Dihydrochloride salt form | Enhanced solubility and stability |

| 4-Chloro-1-(pyrrolidin-3-yl)-1H-pyrazole | Chlorine instead of bromine | Different reactivity profile |

The unique combination of bromine substitution and pyrrolidinyl group in this compound enhances its reactivity and potential applications compared to similar compounds.

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for (R)-4-Bromo-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves sequential functionalization of the pyrazole core. For example, bromination at the 4-position can be achieved using brominating agents (e.g., NBS or Br₂) under controlled temperatures (e.g., 0–50°C) . The pyrrolidine moiety is typically introduced via nucleophilic substitution or palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) under inert atmospheres . Yield optimization (e.g., 52.7% in hydrochloride salt formation ) requires precise stoichiometry, pH control during acidification, and purification via recrystallization or reverse-phase HPLC.

Q. How can researchers validate the stereochemical purity of the (R)-pyrrolidin-3-yl substituent?

- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) is recommended for enantiomeric excess (ee) determination. Complementary techniques include ¹H NMR analysis of diastereomeric derivatives (e.g., Mosher esters) . For crystallographic confirmation, single-crystal X-ray diffraction (SC-XRD) can resolve absolute configuration, as demonstrated in structurally related pyrazole derivatives .

Q. What analytical techniques are critical for characterizing this compound’s purity and stability?

- Methodological Answer :

- Purity : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR (e.g., δ 9.39 ppm for NH in DMSO-d₆ ) confirm structural integrity.

- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring detect degradation products. Hygroscopicity of the hydrochloride salt necessitates anhydrous storage .

Advanced Research Questions

Q. How can conflicting NMR data arising from solvent-dependent tautomerism in the pyrazole ring be resolved?

- Methodological Answer : Tautomeric equilibria (e.g., pyrazole ↔ pyrazolium) can lead to variable peak splitting. Use deuterated solvents with varying polarity (e.g., DMSO-d₆ vs. CDCl₃) to stabilize specific tautomers. Dynamic NMR (DNMR) at elevated temperatures (e.g., 60°C) can coalesce split signals, enabling quantification of energy barriers . Cross-validation with computational methods (DFT calculations) is advised .

Q. What strategies mitigate low yields in palladium-catalyzed coupling steps involving the pyrrolidine moiety?

- Methodological Answer : Low yields often stem from catalyst poisoning by the bromide substituent. Strategies include:

- Catalyst Selection : Use Pd₂(dba)₃/XPhos systems, which tolerate halides better than Pd(PPh₃)₄ .

- Additives : Addition of Cs₂CO₃ or K₃PO₄ as base enhances oxidative addition efficiency .

- Microwave-Assisted Synthesis : Shortens reaction time (e.g., 30 min vs. 12 h) and reduces side reactions .

Q. How should researchers address discrepancies in XRPD patterns between synthesized batches?

- Methodological Answer : Batch-to-batch variability in crystallinity may arise from differing precipitation rates during salt formation. Standardize anti-solvent addition rates (e.g., dropwise HCl addition at 0°C ). Use XRPD peak intensity ratios (e.g., 2θ = 12.5° vs. 18.3° ) to assess polymorphic consistency. Pair with DSC to confirm melting point uniformity (±2°C tolerance) .

Q. What mechanistic insights guide the optimization of hydrochloride salt formation?

- Methodological Answer : Protonation occurs preferentially at the pyrrolidine nitrogen due to its higher basicity (pKa ~10) compared to the pyrazole NH (pKa ~4). Monitor pH during HCl addition (target pH 1–2) to avoid over-acidification, which can degrade the pyrazole ring . Slurry-to-crystal transitions at 50°C improve crystal habit and filterability .

Data Contradiction Analysis

Q. How to reconcile conflicting biological activity data in cell-based assays?

- Methodological Answer : Discrepancies may arise from residual solvents (e.g., DMF) affecting cell viability. Validate via:

- Residual Solvent Analysis : GC-MS to ensure <500 ppm DMF .

- Dose-Response Curves : Use IC₅₀ values from ≥3 independent replicates.

- Counterion Effects : Compare free base vs. hydrochloride salt activity, as protonation state influences membrane permeability .

Methodological Best Practices

Q. What protocols ensure reproducibility in scaled-up synthesis?

- Methodological Answer :

- Process Analytical Technology (PAT) : In-line FTIR monitors intermediate formation (e.g., Boc deprotection ).

- Quality by Design (QbD) : Design space exploration for critical parameters (e.g., temperature, stoichiometry) using DoE (Design of Experiments) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.